5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
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Description
“5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine” is a chemical compound . It is related to “[2-(2,4-dimethylphenoxy)ethyl]ethylamine hydrochloride” which has a linear formula of C12 H19 N O. Cl H .
Molecular Structure Analysis
The molecular structure of a related compound, “5-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3,4-tetrazole”, contains total 31 bond(s); 17 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “[2-(2,4-dimethylphenoxy)ethyl]amine hydrochloride”, include a molecular weight of 201.7 and a purity of 95%. It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Characterization
Researchers have extensively studied the chemical properties, synthesis, and structural analysis of compounds related to 5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. The synthesis of these compounds often involves multi-step processes with the goal of exploring their potential applications in various fields. For instance, Rasool et al. (2016) synthesized a series of molecules bearing multiple functional groups, including 1,3,4-oxadiazole and thiadiazole, to study their antibiotic effects against different bacteria and lipoxygenase activity (Rasool et al., 2016). Similarly, Channar et al. (2019) prepared an ibuprofen derivative and characterized it using various spectroscopic methods, shedding light on its molecular structure and vibrational analysis (Channar et al., 2019).
Biological Activity and Pharmacological Potential
The biological activity of 1,3,4-thiadiazole derivatives has been a subject of significant interest. Foroumadi et al. (2007) synthesized novel thiadiazole derivatives and evaluated their anticonvulsant activity, finding that certain compounds demonstrated significant protective effects in models of convulsion (Foroumadi et al., 2007). In the context of antimicrobial properties, Kumar et al. (2013) synthesized heterocyclic azodyes derived from thiadiazole and assessed their biological activity, revealing promising results (Kumar et al., 2013).
Molecular Modeling and Structural Analysis
The structural features and interaction patterns of thiadiazole derivatives have been explored through various analytical techniques and molecular modeling. For instance, Farooqi et al. (2018) synthesized thiadiazole derivatives of ibuprofen and ciprofloxacin, performed molecular docking, and carried out in vitro DNA binding investigations, providing insights into their potential as anti-cancer agents (Farooqi et al., 2018). Similarly, Kerru et al. (2019) reported the crystal and molecular structure of a thiadiazole compound, comparing observed data with density functional theory (DFT) calculations to understand its potential application in nonlinear optics (Kerru et al., 2019).
properties
IUPAC Name |
5-[2-(2,4-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-3-4-10(9(2)7-8)16-6-5-11-14-15-12(13)17-11/h3-4,7H,5-6H2,1-2H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCVSUCUMRJHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2=NN=C(S2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589699 |
Source
|
Record name | 5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
915920-94-4 |
Source
|
Record name | 5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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